2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Overview
Description
Synthesis Analysis
A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination . This strategy has been used to synthesize G-protein coupled receptor-targeted (GPCR-targeted) scaffolds .Scientific Research Applications
Synthesis and Chemical Properties
The research around 2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one spans various domains, including its synthesis and chemical properties. This compound is notable for its role in the development of orally active CCR5 antagonists, where it's utilized as an intermediate. A practical synthesis approach for a related CCR5 antagonist, highlighting the utility of 7-bromobenzoxazepine derivatives, has been developed. This method involves esterification, a Claisen type reaction, and the Suzuki−Miyaura reaction, demonstrating the compound's significance in creating pharmaceutical agents (Ikemoto et al., 2005).
Molecular Structure Analysis
Research has also delved into the molecular structure of related tetrahydro-1,4-epoxy-1-benzazepines. Studies have detailed the hydrogen-bonded supramolecular assembly of these compounds, providing insights into their potential interactions and applications. The analysis covers a range of derivatives, showcasing diverse supramolecular arrangements based on subtle variations in molecular structures, which may influence their biological activity and solubility (Blanco et al., 2012).
Pharmacological Potential
The pharmacological exploration of benzoxazepine derivatives, closely related to this compound, has indicated their potential in treating CNS disorders. These derivatives demonstrate a range of effects, including anxiolytic and anticonvulsant properties, attributed to their interaction with benzodiazepine and cholecystokinin receptors. This research suggests the compound's relevance in developing new therapeutic agents for various neurological conditions (Andronati et al., 2002).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even nucleic acids, and they play crucial roles in various biological processes.
Mode of Action
The interaction of a compound with its target often involves the formation of a complex, which can either activate or inhibit the function of the target . The specific mode of action depends on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Compounds can affect various biochemical pathways, leading to different downstream effects. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-amino-1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBZDYOLJSAOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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